molecular formula C16H13BrF3N3O3 B12489038 4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol

4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol

Cat. No.: B12489038
M. Wt: 432.19 g/mol
InChI Key: NQSFTXJWSWCHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol is a complex organic compound with the molecular formula C14H8BrF3N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug development and other applications where these properties are advantageous .

Properties

Molecular Formula

C16H13BrF3N3O3

Molecular Weight

432.19 g/mol

IUPAC Name

4-bromo-2-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyliminomethyl]phenol

InChI

InChI=1S/C16H13BrF3N3O3/c17-12-2-4-15(24)10(7-12)9-21-5-6-22-13-3-1-11(16(18,19)20)8-14(13)23(25)26/h1-4,7-9,22,24H,5-6H2

InChI Key

NQSFTXJWSWCHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.